molecular formula C8H6BrClN2 B11865396 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11865396
M. Wt: 245.50 g/mol
InChI Key: NIFBSFBKNPARDY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial production methods often employ these synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

8-bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3

InChI Key

NIFBSFBKNPARDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)Cl

Origin of Product

United States

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